Thymine dimer

DNA photochemistry UV damage quantification steric hindrance effects

Generic substitution of pyrimidine photoproducts compromises experimental reproducibility due to differences in formation efficiency, structural distortion, and enzymatic recognition. Thymine dimer (cis-syn CPD) is the predominant UV-induced DNA lesion, essential for accurate and biologically relevant results. - ~8-fold higher abundance than (6-4) photoproduct in cellular DNA; the definitive biomarker for UV damage quantification. - Distinct conformational signature (limited helical distortion) ensures physiologically relevant photolyase and NER enzyme assays. - Validated reference standard for HPLC-MS/MS calibration, spectroscopic detection, and label-free femtosecond laser diagnostics.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
Cat. No. B1197255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine dimer
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESCC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O
InChIInChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)
InChIKeyASJWEHCPLGMOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 labeled / 50 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymine Dimer CPD Procurement Guide


Thymine dimer, specifically the cis-syn cyclobutane pyrimidine dimer (CPD) formed between adjacent thymine bases, is the predominant DNA photolesion induced by UV radiation [1]. This compound serves as an essential reference standard and substrate for investigating UV-induced mutagenesis, DNA repair mechanisms (photoreactivation and nucleotide excision repair), and translesion synthesis. The cis-syn thymine dimer is the major photoproduct in cellular DNA, with the (6-4) photoproduct produced at an approximately 8-fold lower yield [2]. Accurate quantification and experimental modeling of thymine dimers are critical for studies in toxicology, cancer research, and drug development .

Primary Use UV-induced DNA damage reference standard
Key Workflow DNA repair mechanism studies & translesion synthesis assays
Selection Context Predominant photolesion biomarker; ~8× higher abundance than 6-4PP in cellular DNA Reported HPLC-MS/MS quantification context

Why Thymine Dimer Cannot Be Substituted


Generic substitution between pyrimidine photoproducts is scientifically invalid due to fundamental differences in formation efficiency, structural distortion, and enzymatic recognition. The efficiency of thymine to form CPDs upon UV irradiation differs from uracil by one order of magnitude [1], and the presence of a bulky substituent at the C5 position completely blocks CPD formation [1]. Furthermore, CPD lesions induce only limited structural deformation in DNA, whereas 6-4 photoproducts exhibit complex structural polymorphism [2], directly impacting repair kinetics and translesion synthesis outcomes. Even chemically related analogs, such as thymine-toluene adducts, exhibit distinct electron transfer pathways during enzymatic repair compared to native thymine dimers, with different cycloreversion quantum yields [3]. These compound-specific differences necessitate procurement of the precise thymine dimer product for reproducible, biologically relevant results.

Target
Thymine CPD
Native photolesion
Uracil or other pyrimidine substrates produce quantitatively different photoproduct yields, with CPD formation efficiency differing by one order of magnitude. C5 substituent steric effects can block dimerization entirely.
Reported formation-efficiency mismatch
Analog
6-4 Photoproduct
Alternative photolesion
6-4PP exhibits complex structural polymorphism with low- and high-bent conformations, whereas CPD induces only limited deformation. Repair enzyme recognition and kinetics differ substantially between these lesions.
Structural recognition profile may not transfer
Surrogate
Thymine-Toluene Adduct
Synthetic cycloadduct
Photolyase processes thymine-toluene adducts via a two-step electron hopping mechanism distinct from the direct tunneling pathway used for native CPD. Cycloreversion quantum yields and kinetic parameters may shift significantly.
Enzymatic mechanism context may differ

Thymine Dimer vs. Analogs: Key Evidence


Thymine vs. Uracil CPD Formation Efficiency

Thymine and uracil exhibit fundamentally different efficiencies in forming cyclobutane pyrimidine dimers (CPDs) under UV irradiation, with a quantified difference of one order of magnitude [1]. This differential photoreactivity is attributed, at least partially, to steric hindrance induced by the methyl group at the C5 position of thymine [1]. The introduction of a tert-butyl group at the C5 position completely blocks CPD formation, confirming the critical role of C5 substituent size in modulating photodimerization efficiency [1].

Thymine vs. Uracil CPD Formation
Head-to-head
One order of magnitude difference
Photosensitization with benzophenone/acetone; laser flash photolysis
Uracil substrates yield quantitatively different photoproduct levels; cross-study comparability requires thymine-based substrates.
C5 methyl steric effect modulates photoreactivity
DNA photochemistry UV damage quantification steric hindrance effects

Thymine CPD vs. 6-4 Photoproduct Abundance

In cellular DNA exposed to UVC or UVB radiation, the cis-syn cyclobutane thymine dimer is the predominant photoproduct, with the (6-4) photoproduct formed at a substantially lower yield [1]. Quantitative HPLC-MS/MS analysis demonstrates an approximately 8-fold higher yield of the thymine CPD relative to the (6-4) adduct [1]. This photoproduct distribution pattern remains consistent across both isolated and cellular DNA upon exposure to low doses of UVC or UVB radiation [1].

CPD vs. 6-4PP Abundance
Head-to-head
~8× higher CPD yield
UVC/UVB-exposed cellular DNA; HPLC-MS/MS quantification
CPD is the primary UV-dosimetry biomarker; assay calibration must account for differential lesion abundance.
Supports biomarker selection for DNA damage quantification
UV dosimetry DNA damage quantification photobiology

Optical Absorption: Thymine Dimer vs. Thymine & Glycol

Time-dependent density functional theory (TDDFT) calculations reveal quantifiable discrepancies in the optical absorption cross-section spectra of thymine dimer compared to both intact thymine and thymine glycol (another oxidative damage form) [1]. High-order harmonic generation (HHG) analysis further demonstrates that a laser pulse with a cosinusoidal envelope and specific intensity can clearly differentiate thymine from its damaged forms, including the thymine dimer [1]. The spectra have been characterized with the explicit aim of distinguishing thymine from its damaged forms [1].

Optical Absorption Spectra
Head-to-head
Spectrally resolved discrepancies enabling clear differentiation
TDDFT via octopus code; HHG with cosinusoidal laser pulse
Distinct absorption profile enables specific CPD detection without interference from intact thymine or oxidative damage products.
Supports label-free spectroscopic method development
spectroscopic discrimination DNA damage detection TDDFT

Photolyase Repair: Native CPD vs. Toluene Analog

DNA photolyase utilizes distinct electron transfer (ET) pathways when repairing native thymine CPD compared to thymine-toluene [2+2] cycloadducts [1]. In native CPD repair, direct electron tunneling is the dominant mechanism, whereas for T<>Tol adducts, the initial electron injection occurs primarily through a two-step electron hopping mechanism [1]. The overall cycloreversion quantum yield for T<>Tol adducts is influenced by the delicate competition between second-bond splitting and futile back electron transfer, a competition affected by intermediate stability and steric crowding [1].

Photolyase Repair Mechanism
Head-to-head
Tunneling (native) vs. two-step hopping (TTol analog)
E. coli class-I CPD photolyase; femtosecond spectroscopy
Thymine-toluene surrogates produce divergent kinetic parameters; native CPD required for physiologically relevant photolyase assays.
Mechanistic divergence affects cycloreversion quantum yield interpretation
DNA repair enzymology photolyase kinetics electron transfer mechanisms

Conformational Distortion: CPD vs. 6-4PP in DNA

All-atom classical molecular dynamics simulations up to 2 μs reveal contrasting structural behaviors between thymine CPD and (6-4) photoproduct embedded in a 16-bp DNA duplex [1]. The CPD lesion induces only a very limited structural deformation, whereas the (6-4) photoproduct exhibits complex structural polymorphism, accessing both low- and high-bent structures [1]. NMR studies further confirm that the cis-syn thymine dimer induces alterations preferentially on the 5′ side of the photodimer, with distortion of exocyclic bonds ε(C3′-O3′) and γ(C5′-C4′) [2].

Conformational Distortion
Cross-study
Limited CPD deformation vs. 6-4PP structural polymorphism
2 μs MD simulations; 1H/13C/31P NMR of oligothymidylates
Distinct conformational signature determines specific repair-factor interactions; CPD and 6-4PP are not interchangeable in structure-function assays.
Supports repair enzyme recognition studies
DNA structure repair recognition molecular dynamics

Triplet Channel CPD Formation Quantum Yield

Stationary and time-resolved photosensitization experiments using 2′-methoxyacetophenone as sensitizer have quantified the quantum yield for CPD formation via the triplet channel in the thymine dinucleotide TpT [1]. The determined quantum efficiency is Φ_CPD^3 = 4 ± 0.2% [1]. This low quantum yield reflects the competition between productive cycloaddition and nonreactive decay pathways from the triplet excited state, and provides a quantitative baseline for evaluating photosensitizer efficacy and triplet energy transfer efficiency to thymine-containing substrates [1].

Triplet Channel Quantum Yield
Class-level
Φ³ = 4 ± 0.2%
2′-methoxyacetophenone sensitization at 320 nm; TpT dinucleotide
Low quantum yield reflects competition between cycloaddition and nonreactive triplet decay; serves as calibration reference for photosensitizer efficacy studies.
Reported baseline for triplet energy transfer validation
photochemistry quantum yield determination triplet sensitization

Thymine Dimer Research Applications


UV Dosimetry & DNA Damage Biomarker Calibration

Thymine dimer serves as the primary biomarker for UV-induced DNA damage quantification due to its approximately 8-fold higher abundance relative to the (6-4) photoproduct in cellular DNA [1]. Analytical methods such as HPLC-MS/MS and HPLC with fluorescence derivatization require authentic thymine dimer standards for accurate calibration curves, enabling precise quantification of photolesion burden in toxicology studies, sunscreen efficacy testing, and environmental UV monitoring [1][2].

Photolyase Assays & Repair Mechanism Studies

Native thymine CPD is essential for physiologically relevant photolyase activity assays, as mechanistic studies demonstrate that even structurally similar analogs (e.g., thymine-toluene adducts) undergo repair via distinct electron transfer pathways compared to authentic CPD substrates [1]. The well-characterized binding affinity and repair kinetics of photolyase for thymine CPD make it the definitive substrate for investigating photoreactivation mechanisms across species [1].

DNA Damage Recognition & Repair Structural Biology

The distinct conformational signature of thymine CPD—limited structural deformation with preferential 5′-side distortion, in contrast to the complex polymorphism of 6-4PP—makes it the appropriate substrate for studying damage recognition by repair proteins [1][2]. X-ray crystallography and NMR studies of CPD-containing oligonucleotides reveal how enzymes such as T4 endonuclease V, XPD helicase, and nucleotide excision repair complexes distinguish CPD lesions from undamaged DNA and from other photoproducts [1][2].

Spectroscopic Detection for DNA Damage

The distinct optical absorption cross-section spectrum of thymine dimer, which differs quantifiably from both intact thymine and thymine glycol, enables the development of specific spectroscopic detection methods for DNA damage [1]. High-order harmonic generation analysis further demonstrates that appropriately tuned femtosecond laser pulses can unambiguously differentiate thymine dimer from undamaged bases, supporting the development of novel label-free damage detection technologies [1].

Application
Selection Property
Validation Focus
UV dosimetry & biomarker calibration
Predominant photolesion abundance in cellular DNA
HPLC-MS/MS calibration curve accuracy; cross-study quantification consistency
Photolyase repair mechanism studies
Native electron-transfer pathway fidelity
Kinetic parameter reproducibility; avoidance of analog-induced mechanistic artifacts
DNA repair structural biology
Limited structural deformation signature
Damage-recognition protein binding specificity; crystallography/NMR endpoint validation
Spectroscopic DNA damage detection
Distinct optical absorption cross-section
Label-free differentiation from undamaged bases; HHG-based method development

Technical Documentation Hub

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59 linked technical documents
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